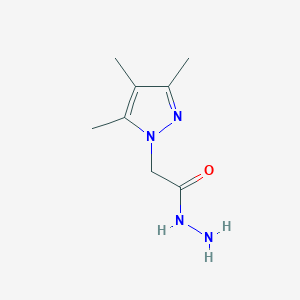
2-(3,4,5-トリメチル-1H-ピラゾール-1-イル)アセトヒドラジド
説明
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide is a useful research compound. Its molecular formula is C8H14N4O and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
ピラゾリン誘導体の合成
この化合物は、優れた蛍光性とホール輸送特性を示す1,3,5-トリ置換ピラゾリンを合成する際に不可欠です。 これらの誘導体は、熱安定性と洗浄耐性に優れ、発光材料、有機非線形光学材料、および光屈折材料として使用できます .
触媒作用
ピラゾールコア構造を共有する関連するトリス(ピラゾリル)メタン(Tpm)配位子は、触媒作用に使用されてきました。 それらは金属と錯体を形成し、微量化学品の合成で使用されるものなど、さまざまな化学反応を促進します .
生物医学的用途
問題の化合物のピラゾール構造と同様のTpm配位子の金属錯体は、生物医学的用途のために検討されてきました。 たとえば、Tpm配位子を持つマンガン三カルボニル錯体は、結腸がん治療のための潜在的な化学療法剤として調査されています .
有機合成ビルディングブロック
有機合成におけるビルディングブロックとして、「2-(3,4,5-トリメチル-1H-ピラゾール-1-イル)アセトヒドラジド」は、幅広い有機化合物を構築するために使用できます。 その反応性部位により、さまざまな官能基を導入することができ、多様な分子構造を作成できます .
発光の研究
この化合物は、その構造的特性により、発光に焦点を当てた研究で使用できます。 これは、励起時に光を放出する材料の前駆体として役立ち、新しい照明やディスプレイ技術の開発に役立ちます .
非線形光学材料の開発
この化合物の誘導体は、非線形光学材料の作成に潜在的な用途があります。 これらの材料は、レーザー技術、光データ処理、および通信を含む現代の光学に不可欠です .
光屈折材料の作成
ホログラフィーとデータストレージの分野では、光屈折材料が不可欠です。 「2-(3,4,5-トリメチル-1H-ピラゾール-1-イル)アセトヒドラジド」の誘導体は、性能が向上した新しい光屈折材料を開発するために使用できます .
蛍光プローブとセンサー
ピラゾリン誘導体の蛍光特性により、蛍光プローブとセンサーの設計に適しています。 これらは、環境モニタリング、生物学的イメージング、および医療診断など、さまざまな分野で使用できます .
生物活性
2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide (CAS Number: 1177340-00-9) is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide is C8H14N4O, with a molecular weight of 182.22 g/mol. The compound features a pyrazole ring substituted with a hydrazide functional group, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H14N4O |
| Molecular Weight | 182.22 g/mol |
| CAS Number | 1177340-00-9 |
| Purity | ≥95% |
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. A study on various pyrazole derivatives found that compounds similar to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide showed effectiveness against a range of bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Anti-inflammatory Properties
Pyrazoles have been recognized for their anti-inflammatory effects. The compound is hypothesized to inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX. In vitro studies have demonstrated that related pyrazole compounds can significantly reduce nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .
Anticancer Potential
The anticancer activity of pyrazole derivatives has been extensively studied. Compounds structurally related to 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. Notably, these compounds have been tested against various cancer cell lines, revealing IC50 values in the micromolar range .
Case Study 1: Antitumor Activity
A recent study evaluated the antitumor activity of several pyrazole derivatives in vitro against human cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 10 to 30 µM. The study suggested that the presence of the trimethyl group in the pyrazole ring enhances the compound's ability to inhibit tumor growth .
Case Study 2: Inhibition of Enzymatic Activity
Another investigation focused on the inhibitory effects of pyrazole derivatives on key enzymes involved in cancer progression. The study found that 2-(3,4,5-trimethyl-1H-pyrazol-1-yl)acetohydrazide inhibited xanthine oxidase (XO) activity with an IC50 value of approximately 72 µM. This inhibition is crucial as XO is involved in oxidative stress pathways linked to cancer development .
特性
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-5-6(2)11-12(7(5)3)4-8(13)10-9/h4,9H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLSZONXTRREMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(=O)NN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70672490 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1177340-00-9 | |
| Record name | 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70672490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















